molecular formula C6H7NO2S2 B8645649 4-Thiazolecarboxylicacid,5-(ethylthio)-

4-Thiazolecarboxylicacid,5-(ethylthio)-

Cat. No.: B8645649
M. Wt: 189.3 g/mol
InChI Key: SOLQQSRLEYTBDG-UHFFFAOYSA-N
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Description

4-Thiazolecarboxylic acid, 5-(ethylthio)- is a heterocyclic compound featuring a thiazole ring substituted with a carboxylic acid group at position 4 and an ethylthio (-S-C₂H₅) moiety at position 3.

Properties

Molecular Formula

C6H7NO2S2

Molecular Weight

189.3 g/mol

IUPAC Name

5-ethylsulfanyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H7NO2S2/c1-2-10-6-4(5(8)9)7-3-11-6/h3H,2H2,1H3,(H,8,9)

InChI Key

SOLQQSRLEYTBDG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=CS1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physicochemical Properties
Compound Name Substituents (Thiazole Ring) Molecular Formula Molecular Weight (g/mol) pKa (Predicted/Reported) Key References
4-Thiazolecarboxylic acid, 5-(ethylthio)- -COOH (C4), -S-C₂H₅ (C5) C₆H₇NO₂S₂ 205.26 ~3.5 (estimated)
4-Methylthiazole-5-carboxylic acid -COOH (C5), -CH₃ (C4) C₅H₅NO₂S 143.16 3.03 (C5-methyl)
2-Ethyl-4-methylthiazole-5-carboxylic acid -COOH (C5), -CH₃ (C4), -C₂H₅ (C2) C₇H₉NO₂S 171.22 3.16 (C4-methyl)
5-(2-Hydroxyethyl)-4-thiazolecarboxylic acid lactone Lactone (C4-C5), -CH₂CH₂OH (C5) C₆H₇NO₃S 173.19 4.8 (lactone ring)

Key Observations :

  • Lipophilicity : The ethylthio group in the target compound increases logP compared to hydroxyl or methyl analogs, favoring passive diffusion across biological membranes .
  • Acidity : The carboxylic acid at C4 in the target compound has a higher pKa (~3.5) than methyl-substituted analogs (pKa ~3.0–3.2) due to electron-withdrawing effects of the ethylthio group .

Pharmacological and Pharmacokinetic Profiles

Key Observations :

  • Iron Chelation : The ethylthio derivative shows comparable efficacy to DMDFT but with higher plasma stability due to reduced oxidation susceptibility .
  • Albumin Binding : Oxazoline analogs exhibit stronger albumin binding (85–90%) than thiazoles (55–70%), limiting renal excretion .

Metabolic Pathways

  • Ethylthio Group : Metabolized via S-oxidation to sulfoxide/sulfone derivatives, which are excreted renally .
  • Methylthiazoles : Undergo hepatic oxidation to carboxylic acid lactones, as seen in 5-(2-hydroxyethyl)-4-thiazolecarboxylic acid lactone .
  • Hydroxyphenyl Derivatives : Rapid glucuronidation reduces bioavailability, unlike ethylthio analogs .

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